![molecular formula C10H13N3O4S2 B2969603 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide CAS No. 1984073-45-1](/img/structure/B2969603.png)
2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide
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Overview
Description
2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide, also known as MPTA, is a chemical compound that has been studied for its potential applications in scientific research. MPTA belongs to the class of hydrazinecarbothioamide compounds, which have been shown to have a range of biological activities.
Scientific Research Applications
Anticancer Potential
The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its ability to inhibit specific enzymes or pathways associated with tumor growth. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .
Anti-Inflammatory Activity
2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide: has demonstrated anti-inflammatory properties in preclinical studies. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Analgesic Effects
In animal models, this compound has shown analgesic activity. Researchers have observed its impact on pain perception, potentially through interactions with specific receptors or neurotransmitter systems. Investigating its efficacy in managing chronic pain could be valuable .
Antimicrobial Properties
The compound’s unique structure suggests potential antimicrobial effects. Researchers have explored its activity against bacteria, fungi, and even drug-resistant strains. Investigating its mode of action and potential synergy with existing antibiotics is crucial .
Neuroprotective Potential
Given its ability to cross the blood-brain barrier, 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide may have neuroprotective properties. Researchers have studied its impact on neuronal health, oxidative stress, and neuroinflammation. Understanding its role in neurodegenerative diseases could be significant .
Antiviral Applications
Preliminary studies suggest that this compound exhibits antiviral activity against certain viruses. Researchers have investigated its effects on viral replication, entry, or protein synthesis. Further exploration could lead to novel antiviral therapies .
Mechanism of Action
Target of Action
The primary targets of 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide are the enzymes in the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a key target in cancer research .
Mode of Action
2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway, which is involved in cell survival, growth, and proliferation . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells .
Pharmacokinetics
Molecular docking simulations have revealed favorable binding profiles and interactions within the active sites of the enzymes pi3k, akt1, and mtor . This suggests that the compound may have good bioavailability and could potentially be developed into a drug candidate .
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by 2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide leads to significant anticancer effects . Specifically, it induces apoptosis and causes cell cycle arrest in MCF-7 cell lines . Furthermore, it has shown significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
properties
IUPAC Name |
[[2-(4-methoxyphenyl)sulfonylacetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S2/c1-17-7-2-4-8(5-3-7)19(15,16)6-9(14)12-13-10(11)18/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGTUKENJWEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide |
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